![molecular formula C22H15ClN2O B10872432 3-(2-chlorophenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one](/img/structure/B10872432.png)
3-(2-chlorophenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one
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Overview
Description
2-STYRYL-3-(2-CHLOROPHENYL)-4(3H)-QUINAZOLINONE is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-STYRYL-3-(2-CHLOROPHENYL)-4(3H)-QUINAZOLINONE typically involves the condensation of appropriate aniline derivatives with aldehydes or ketones, followed by cyclization. Common reagents include:
- Aniline derivatives
- Aldehydes or ketones
- Acid or base catalysts
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-STYRYL-3-(2-CHLOROPHENYL)-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: Conversion to quinazolinone oxides using oxidizing agents.
Reduction: Reduction of the double bond or aromatic ring using reducing agents.
Substitution: Halogenation, nitration, or sulfonation of the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, nitric acid, sulfuric acid
Major Products
The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-STYRYL-3-(2-CHLOROPHENYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. This may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction pathways: Affecting intracellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-STYRYL-3-(2-BROMOPHENYL)-4(3H)-QUINAZOLINONE
- 2-STYRYL-3-(2-FLUOROPHENYL)-4(3H)-QUINAZOLINONE
- 2-STYRYL-3-(2-METHOXYPHENYL)-4(3H)-QUINAZOLINONE
Uniqueness
2-STYRYL-3-(2-CHLOROPHENYL)-4(3H)-QUINAZOLINONE is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different substituents on the aromatic ring.
Properties
Molecular Formula |
C22H15ClN2O |
---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-2-[(E)-2-phenylethenyl]quinazolin-4-one |
InChI |
InChI=1S/C22H15ClN2O/c23-18-11-5-7-13-20(18)25-21(15-14-16-8-2-1-3-9-16)24-19-12-6-4-10-17(19)22(25)26/h1-15H/b15-14+ |
InChI Key |
UFJKNEZTEYLERH-CCEZHUSRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4Cl |
Origin of Product |
United States |
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